An In-depth Technical Guide to 2-Amino-9,10-dihydrophenanthrene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Amino-9,10-dihydrophenanthrene: Synthesis, Properties, and Applications
Introduction: The 9,10-dihydrophenanthrene scaffold is a core structural motif found in numerous natural products, particularly within the Orchidaceae plant family.[1] These compounds have attracted significant attention from the scientific community due to their wide range of potent biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and antimalarial properties.[1] More recently, derivatives have been investigated as potential inhibitors for enzymes critical to viral replication, such as the SARS-CoV-2 3CL protease.[2][3] This guide provides a comprehensive technical overview of a key derivative, 2-Amino-9,10-dihydrophenanthrene, covering its chemical structure, a detailed synthetic protocol based on established literature, spectroscopic characterization, and its applications as a versatile building block for research and drug development.
Part 1: Molecular Structure and Physicochemical Properties
2-Amino-9,10-dihydrophenanthrene is a tricyclic aromatic amine. The central ring's saturation at the C9 and C10 positions breaks the planarity of the fully aromatic phenanthrene system. This results in a "buckled" or folded conformation, a key structural feature influencing its molecular interactions.[4][5] The amino group at the C2 position provides a reactive handle for further chemical modifications.
Caption: Chemical structure of 2-Amino-9,10-dihydrophenanthrene.
Table 1: Physicochemical Properties of 2-Amino-9,10-dihydrophenanthrene and Precursors
| Property | 9,10-Dihydrophenanthrene | 2-Nitro-9,10-dihydrophenanthrene | 2-Amino-9,10-dihydrophenanthrene |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₂ | C₁₄H₁₁NO₂ | C₁₄H₁₃N |
| Molecular Weight | 180.25 g/mol [6] | 225.24 g/mol [7] | 195.26 g/mol |
| CAS Number | 776-35-2[6] | 5329-87-3[7] | Not assigned |
| Appearance | Clear dark brown liquid[6] | Yellow cubes[8] | Pale pink prisms[8] |
| Melting Point | 30-35 °C[6] | 97-98 °C[8] | 53-54 °C[8] |
| Boiling Point | 168-169 °C at 15 mmHg | Not reported | Not reported |
Part 2: Synthesis and Characterization
The synthesis of 2-Amino-9,10-dihydrophenanthrene is reliably achieved through a two-step process starting from the parent 9,10-dihydrophenanthrene scaffold: electrophilic nitration followed by reduction of the resulting nitro group.
Caption: Synthetic workflow for 2-Amino-9,10-dihydrophenanthrene.
Detailed Experimental Protocol
This protocol is adapted from the established procedure reported by Krueger and Mosettig in 1938.[8]
Step 1: Synthesis of 2-Nitro-9,10-dihydrophenanthrene
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 9,10-dihydrophenanthrene in acetic anhydride. Cool the solution in an ice-salt bath.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid in acetic anhydride, also pre-cooled. Add this mixture dropwise to the solution of 9,10-dihydrophenanthrene over a period of 1-2 hours, ensuring the reaction temperature is maintained below 5 °C.
-
Causality: Using acetic anhydride as the solvent and co-reagent moderates the reactivity of nitric acid, forming acetyl nitrate in situ. This prevents over-oxidation and side reactions that are common when nitrating polycyclic aromatic hydrocarbons. The hydrogenation of the C9-C10 bond deactivates these positions and directs electrophilic substitution to the outer rings, behaving similarly to a diphenyl system. The 2-position is sterically accessible and electronically favored, leading to its status as the major product (65% yield).[8]
-
-
Work-up: After the addition is complete, pour the reaction mixture onto crushed ice and stir until the excess acetic anhydride has hydrolyzed.
-
Isolation and Purification: The crude nitro product will precipitate. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold alcohol. The primary product, 2-Nitro-9,10-dihydrophenanthrene, can be purified by recrystallization from alcohol to yield large, yellow cubes (m.p. 97-98 °C).[8]
Step 2: Synthesis of 2-Amino-9,10-dihydrophenanthrene
-
Reaction Setup: In a hydrogenation apparatus, dissolve the purified 2-Nitro-9,10-dihydrophenanthrene in ethyl acetate.
-
Reduction: Add a catalytic amount of palladium on charcoal (Pd/C, 10%). Pressurize the vessel with hydrogen gas (typically 2-3 atm) and shake or stir vigorously at room temperature.
-
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to primary amines.[9] The reaction proceeds until the theoretical amount of hydrogen has been consumed, which can be monitored by the pressure drop.
-
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.
-
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by recrystallization from ethyl acetate to yield pale pink prisms (m.p. 53-54 °C).[8] The hydrochloride salt can be prepared by treating an alcoholic solution of the amine with concentrated HCl, which precipitates as white needles (m.p. 270-273 °C).[8]
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 2-Amino-9,10-dihydrophenanthrene
| Technique | Expected Observations |
|---|---|
| ¹H NMR | ~7.0-7.8 ppm: Complex multiplets corresponding to the 7 aromatic protons. Protons ortho and para to the NH₂ group will be shifted upfield compared to those meta. ~3.5-4.5 ppm: Broad singlet for the 2 protons of the NH₂ group. ~2.8 ppm: A singlet or a pair of multiplets for the 4 protons at the C9 and C10 positions, similar to the parent compound's signal at 2.87 ppm.[11] |
| ¹³C NMR | ~115-150 ppm: Multiple signals in the aromatic region. The carbon attached to the amino group (C2) will be significantly shielded, while the ipso-carbons will also show characteristic shifts. ~29 ppm: A single, intense signal for the two equivalent methylene carbons (C9 and C10), similar to the parent compound's signal at 29.5 ppm.[12] |
| IR Spectroscopy | 3350-3500 cm⁻¹: Two distinct, medium-intensity bands characteristic of a primary amine N-H stretch. 3000-3100 cm⁻¹: C-H stretching for the aromatic rings. 2850-2950 cm⁻¹: C-H stretching for the methylene (CH₂) groups. ~1620 cm⁻¹: N-H scissoring (bending) vibration. 1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings. |
| Mass Spec. (EI) | m/z 195: Molecular ion (M⁺) peak. m/z 180: Loss of NH (M-15). m/z 167: Loss of HCN from the amine-containing ring. Fragmentation will be influenced by the stable tricyclic system. |
Part 3: Chemical Reactivity and Applications
2-Amino-9,10-dihydrophenanthrene serves as a valuable and versatile intermediate. Its reactivity is dominated by the nucleophilic primary amino group and the electron-rich aromatic system.
Caption: Role of 2-Amino-9,10-dihydrophenanthrene as a versatile chemical scaffold.
Applications in Materials Science
The primary amine of 2-Amino-9,10-dihydrophenanthrene readily undergoes condensation with aromatic aldehydes to form Schiff bases, also known as azomethines. This reaction has been exploited to synthesize a series of 2-benzylideneamino-9,10-dihydrophenanthrenes. These derivatives, which incorporate the rigid, non-planar dihydrophenanthrene core, have been shown to exhibit nematic liquid crystal properties, demonstrating the utility of this scaffold in materials science.[10][13]
Scaffold for Drug Development
While specific biological activities for 2-Amino-9,10-dihydrophenanthrene itself are not widely reported, the 9,10-dihydrophenanthrene core is a "privileged scaffold" in medicinal chemistry. The amino group at the C2 position provides an ideal anchor point for introducing diverse functionalities to explore structure-activity relationships (SAR).
Table 3: Reported Biological Activities of the 9,10-Dihydrophenanthrene Scaffold
| Biological Activity | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| Antimalarial | Infectious Disease | Amino alcohol derivatives of the scaffold showed activity against Plasmodium berghei. | [14][15] |
| Anti-SARS-CoV-2 | Virology | Derivatives were identified as non-covalent inhibitors of the 3CL protease (3CLpro). | [2][3] |
| Cytotoxic | Oncology | Many natural dihydrophenanthrenes exhibit cytotoxicity against various cancer cell lines. | [1] |
| Anti-inflammatory | Immunology | The scaffold is common in natural products with known anti-inflammatory effects. |[1] |
The established synthetic route and reactive nature of 2-Amino-9,10-dihydrophenanthrene make it a highly valuable starting material for generating libraries of novel compounds to be screened for these and other therapeutic activities.
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